Dimefadane, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimefadane, trans- is a chemical compound with the molecular formula C17H19N and a molecular weight of 237.3395 . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. The compound is also known by its systematic name 1H-inden-1-amine, 2,3-dihydro-N,N-dimethyl-3-phenyl-, trans- .
Preparation Methods
The synthesis of Dimefadane, trans- involves several steps. One common method includes the reaction of N,N-dimethyl-1-phenylethylamine with indanone under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry is achieved . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Dimefadane, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like or , resulting in the formation of alcohols or amines.
Scientific Research Applications
Dimefadane, trans- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Dimefadane, trans- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
Dimefadane, trans- can be compared with other similar compounds, such as:
Dimefadane hydrochloride, trans-: This compound is a hydrochloride salt form of Dimefadane, trans-, with similar chemical properties but different solubility and stability characteristics.
Dimethyl fumarate: Although structurally different, it shares some pharmacological properties and is used in the treatment of multiple sclerosis.
Properties
CAS No. |
86946-42-1 |
---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(1S,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3/t16-,17+/m1/s1 |
InChI Key |
GAVBHVRHVQMWEI-SJORKVTESA-N |
Isomeric SMILES |
CN(C)[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.